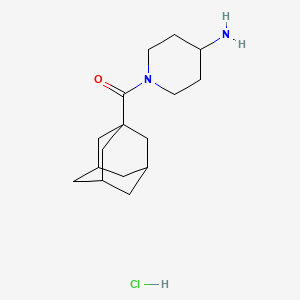
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of oxadiazole derivatives without the need for protective groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: Oxadiazole derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Oxadiazole derivatives are used in the development of fluorescent dyes, OLEDs, and sensors.
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole
Uniqueness
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c9-5-1-2-7-10-8(11-12-7)6-3-4-6;/h6H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJVWQDKKRQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![acetic acid;2-[(4S)-2,5-dioxo-1-pyridin-3-ylimidazolidin-4-yl]acetic acid](/img/structure/B8019665.png)
![acetic acid;2-[(4S)-2,5-dioxo-1-quinolin-5-ylimidazolidin-4-yl]acetic acid](/img/structure/B8019666.png)
![methyl (1S,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate;dihydrochloride](/img/structure/B8019675.png)
![2-[(7S,8Z,13R)-8-ethylidene-3-phenyl-3,4,10-triazatetracyclo[5.5.2.02,6.010,13]tetradeca-2(6),4-dien-1-yl]aniline](/img/structure/B8019683.png)
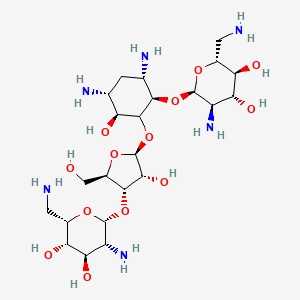
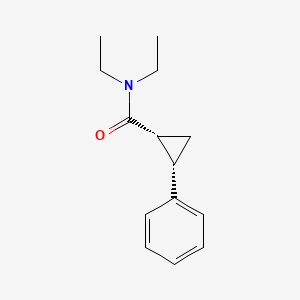
![5-amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B8019701.png)
![(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride](/img/structure/B8019712.png)
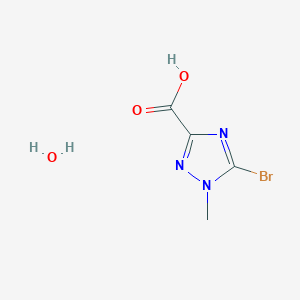
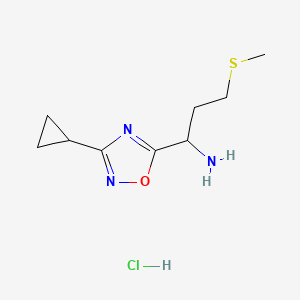
![1-{3-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one hydrochloride](/img/structure/B8019753.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B8019757.png)
![2-{2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B8019765.png)
